3-(3,4-dichlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound belonging to the 1,2,4-triazole family This compound is characterized by its unique structure, which includes a triazole ring substituted with dichlorophenyl, ethyl, and trifluoromethylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. For instance, a common method involves the reaction of a hydrazide with an ester or an acid chloride under acidic or basic conditions to form the triazole ring .
-
Substitution Reactions: These reactions often require the use of strong bases or catalysts to facilitate the substitution of hydrogen atoms on the triazole ring with the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : Reduction reactions can target the triazole ring or the substituents. For example, catalytic hydrogenation can reduce the triazole ring under specific conditions.
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings. Halogen atoms in the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) to facilitate nucleophilic or electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
The compound’s structural features make it a candidate for drug development. Its ability to interact with biological targets, such as enzymes and receptors, can be exploited in the design of new therapeutic agents.
Industry
In industry, the compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-(3,4-dichlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-3-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
- Ethyl 4-(3-(3-pyridinyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-yl)phenyl ether
Uniqueness
Compared to similar compounds, 3-(3,4-dichlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is unique due to the presence of both dichlorophenyl and trifluoromethylbenzyl groups. These substituents enhance its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H14Cl2F3N3S |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H14Cl2F3N3S/c1-2-26-16(12-6-7-14(19)15(20)9-12)24-25-17(26)27-10-11-4-3-5-13(8-11)18(21,22)23/h3-9H,2,10H2,1H3 |
InChI Key |
SGUMXXFCGIJWAC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.